molecular formula C15H16N4O B14223664 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide CAS No. 827318-28-5

2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide

Cat. No.: B14223664
CAS No.: 827318-28-5
M. Wt: 268.31 g/mol
InChI Key: CTXKAUVOLCKYBF-UHFFFAOYSA-N
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Description

2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives for pyrazole formation and various substituted anilines for indole synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and environmentally friendly procedures such as microwave-assisted reactions . The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide stands out due to its combined pyrazole and indole structures. This unique combination enhances its biological activity and broadens its range of applications in scientific research and medicine .

Properties

CAS No.

827318-28-5

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]propanamide

InChI

InChI=1S/C15H16N4O/c1-9(2)15(20)18-12-4-3-10-5-13(19-14(10)6-12)11-7-16-17-8-11/h3-9,19H,1-2H3,(H,16,17)(H,18,20)

InChI Key

CTXKAUVOLCKYBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3

Origin of Product

United States

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